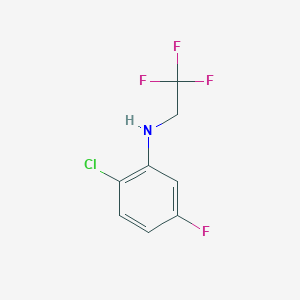
2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline is a chemical compound with the molecular formula C8H6ClF4N. It is known for its unique structure, which includes both chloro and fluoro substituents on an aniline ring, as well as a trifluoroethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline typically involves the reaction of 2,2,2-trifluoroethylamine with 2-chloro-5-fluoroaniline under specific conditions. One common method includes the use of chloroacetyl chloride as a reagent, with the reaction carried out in the presence of a base such as sodium hydroxide . The reaction is typically performed at low temperatures to control the reactivity and ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, with reactions typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different aniline derivatives .
Applications De Recherche Scientifique
2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to interact with biological molecules, potentially affecting various pathways and processes. The exact mechanism can vary depending on the specific application and the target molecules involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-fluoroaniline: Similar structure but lacks the trifluoroethyl group.
2-Fluoro-5-(trifluoromethyl)aniline: Contains a trifluoromethyl group instead of a trifluoroethyl group.
2-Chloro-5-(trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of a trifluoroethyl group.
Uniqueness
2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline is unique due to the presence of both chloro and fluoro substituents on the aniline ring, as well as the trifluoroethyl group. This combination of functional groups imparts distinct chemical properties, making it valuable for various research and industrial applications .
Propriétés
Formule moléculaire |
C8H6ClF4N |
|---|---|
Poids moléculaire |
227.58 g/mol |
Nom IUPAC |
2-chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C8H6ClF4N/c9-6-2-1-5(10)3-7(6)14-4-8(11,12)13/h1-3,14H,4H2 |
Clé InChI |
SNSNMHSMQKFVSK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)NCC(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


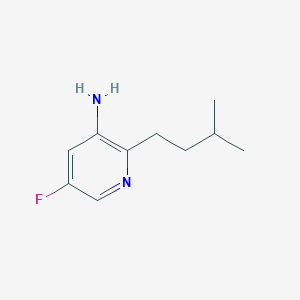
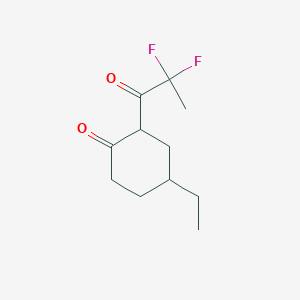
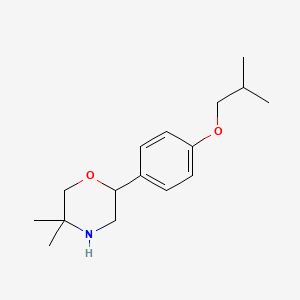
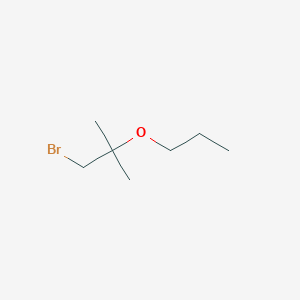
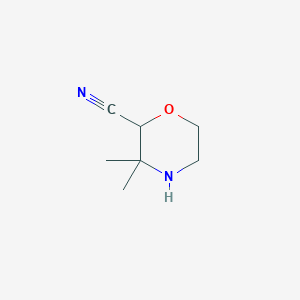
![6-Chloropyrrolo[3,2-b]pyridin-2-one](/img/structure/B13076721.png)
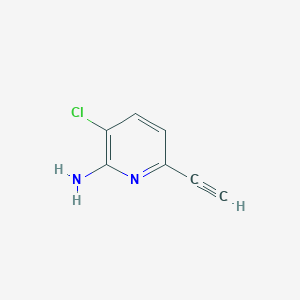
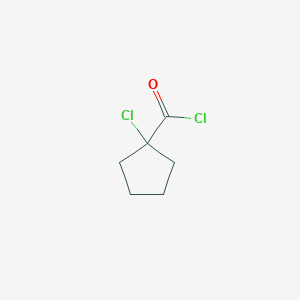
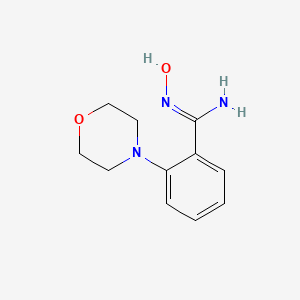
![{3-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol](/img/structure/B13076769.png)
![2-[(1,3-Thiazol-5-yl)methoxy]acetic acid](/img/structure/B13076771.png)
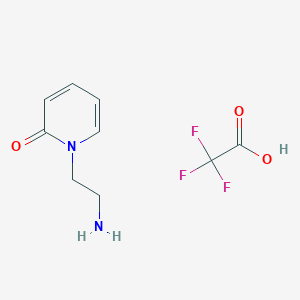
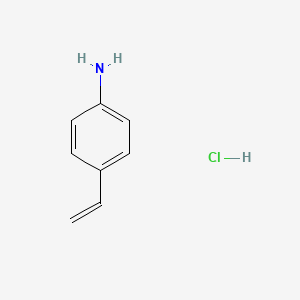
![1H,2H,3H,4H-benzo[f]isoquinoline](/img/structure/B13076796.png)
